

Amsilarotene stock solution preparation and storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amsilarotene

Cat. No.: B1667262

[Get Quote](#)

Application Notes and Protocols for Amsilarotene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amsilarotene (TAC-101) is a synthetic retinoid with selective agonist activity for the Retinoic Acid Receptor Alpha (RAR- α). As a member of the retinoid class of compounds, **Amsilarotene** plays a crucial role in regulating gene transcription, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. Its selective affinity for RAR- α makes it a valuable tool in cancer research, particularly in studying hematological malignancies and solid tumors where the RAR- α signaling pathway is implicated. These application notes provide detailed protocols for the preparation of **Amsilarotene** stock solutions, recommended storage conditions, and a standard experimental procedure for assessing its biological activity.

Quantitative Data Summary

For ease of reference, the following table summarizes the key quantitative information for working with **Amsilarotene**.

Parameter	Value	Source(s)
Molecular Weight	385.6 g/mol	
Solubility		
In Vitro (DMSO)	Up to 100 mg/mL (259.34 mM)	[1]
In Vivo Formulation 1	≥ 2.5 mg/mL (6.48 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	[1]
In Vivo Formulation 2	2.5 mg/mL (6.48 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)	[1]
Storage of Stock Solutions		
Short-term	-20°C for up to 1 month	[1]
Long-term	-80°C for up to 6 months	[1]
Typical In Vitro Working Concentrations	10 - 25 μM for apoptosis and proliferation assays	[1]

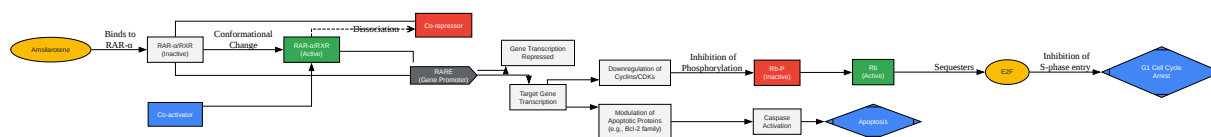
Signaling Pathway of Amsilarotene

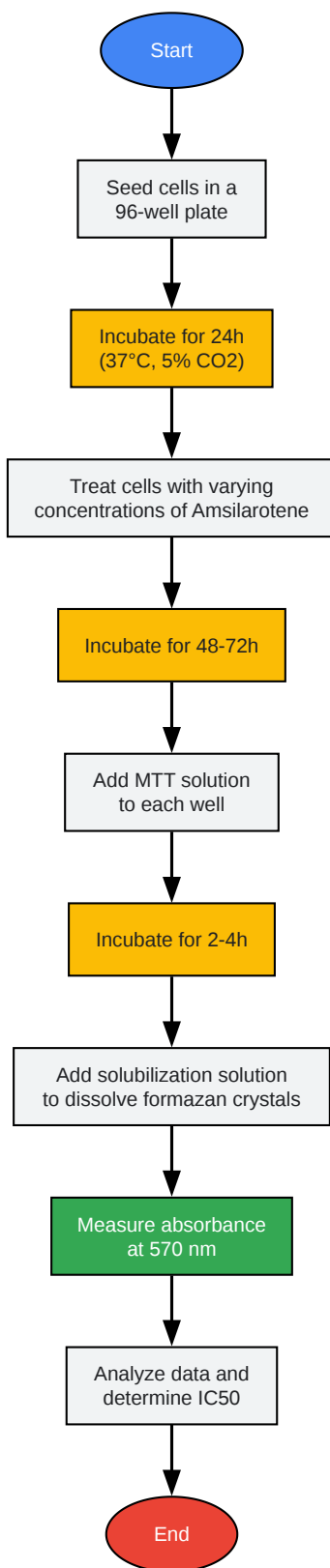
Amsilarotene exerts its biological effects by selectively binding to and activating Retinoic Acid Receptor Alpha (RAR-α). In its inactive state, RAR-α forms a heterodimer with the Retinoid X Receptor (RXR), which is bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, along with co-repressor proteins, thereby inhibiting gene transcription.

Upon binding of **Amsilarotene** to RAR-α, a conformational change is induced in the receptor. This leads to the dissociation of co-repressors and the recruitment of co-activator proteins. The activated RAR-α/RXR heterodimer then functions as a transcription factor, modulating the expression of target genes that regulate critical cellular processes.

A key downstream effect of **Amsilarotene**-mediated RAR-α activation is the inhibition of Retinoblastoma (Rb) protein phosphorylation. Hypophosphorylated (active) Rb prevents the cell from progressing from the G1 to the S phase of the cell cycle by inhibiting E2F transcription

factors. This leads to G1 cell cycle arrest. Furthermore, the activation of this pathway can trigger the intrinsic apoptotic cascade, leading to programmed cell death.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amsilarotene stock solution preparation and storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667262#amsilarotene-stock-solution-preparation-and-storage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com